REACTION_CXSMILES
|
[Li][CH2:2]CCC.[Br:6][C:7]1[C:8]([O:19][CH3:20])=[CH:9][C:10]([Cl:18])=[C:11]([C:13]([CH3:17])([CH3:16])[CH:14]=O)[CH:12]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:17])([CH3:16])[CH:14]=[CH2:2])[C:10]([Cl:18])=[CH:9][C:8]=1[O:19][CH3:20] |f:2.3|
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Name
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|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
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|
Quantity
|
7.8 g
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Type
|
reactant
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Smiles
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BrC=1C(=CC(=C(C1)C(C=O)(C)C)Cl)OC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
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Quantity
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11.4 g
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Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting clear orange solution of the ylide was stirred for another 15 min at 0° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
added to ylide-solution
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Type
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STIRRING
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Details
|
The mixture was stirred for 3 h/25° C.
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was quenched with MeOH (10 mL)
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
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BrC1=C(C=C(C(=C1)C(C=C)(C)C)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |